1-Naphthylglyoxal hydrate

Description

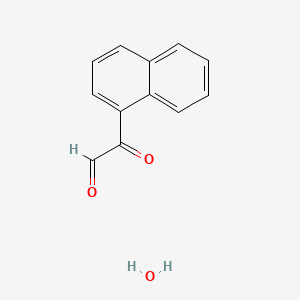

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-naphthalen-1-yl-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2.H2O/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKHANNSJWMWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656869 | |

| Record name | (Naphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-20-1 | |

| Record name | (Naphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphth-1-ylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Naphthylglyoxal Hydrate: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthylglyoxal hydrate is a key intermediate in organic synthesis, valued for its reactive dicarbonyl functionality which serves as a versatile building block for the construction of complex heterocyclic molecules. This technical guide provides a comprehensive overview of a common and effective method for the synthesis of this compound: the selenium dioxide oxidation of 1-acetylnaphthalene. Detailed experimental protocols, thorough characterization data, and a discussion of its potential biological interactions are presented. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Synthesis of this compound

A prevalent and reliable method for the synthesis of this compound involves the oxidation of the methyl group of 1-acetylnaphthalene. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-established method for the conversion of a methylene group adjacent to a carbonyl to a 1,2-dicarbonyl compound.[1] The resulting 1-naphthylglyoxal readily forms the stable hydrate upon aqueous workup.

Experimental Protocol: Selenium Dioxide Oxidation of 1-Acetylnaphthalene

Materials:

-

1-Acetylnaphthalene

-

Selenium Dioxide (SeO₂)

-

Dioxane (as solvent)

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-acetylnaphthalene (1 equivalent) in dioxane.

-

Addition of Oxidant: To this solution, add a stoichiometric amount of selenium dioxide (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 100-102 °C) and stirred vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated elemental selenium (a red-black solid) is removed by filtration.

-

Extraction: The filtrate is diluted with water and extracted several times with dichloromethane.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure product as a solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 16208-20-1 |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. These values are based on typical ranges for the functional groups present in the molecule.

| Technique | Expected Data |

| ¹H NMR | Chemical Shifts (δ, ppm) in CDCl₃: • ~9.0-10.0 ppm (singlet, 1H): Aldehydic proton.• ~7.5-8.5 ppm (multiplet, 7H): Aromatic protons of the naphthalene ring.• ~5.0-6.0 ppm (broad singlet, 2H): Hydroxyl protons of the hydrate. |

| ¹³C NMR | Chemical Shifts (δ, ppm) in CDCl₃: • ~190-200 ppm: Ketone carbonyl carbon.• ~185-195 ppm: Aldehyde carbonyl carbon.• ~120-140 ppm: Aromatic carbons.• ~90-100 ppm: Hydrated carbonyl carbon (gem-diol). |

| FT-IR | Characteristic Peaks (cm⁻¹): • 3200-3500 (broad): O-H stretching of the hydrate.• ~1700-1720: C=O stretching of the aldehyde.• ~1670-1690: C=O stretching of the ketone.• ~1500-1600: C=C stretching of the aromatic ring.• ~3000-3100: Aromatic C-H stretching. |

| Mass Spectrometry | Expected m/z values: • 202.06 [M]⁺: Molecular ion peak.• 184.05 [M-H₂O]⁺: Loss of water from the hydrate.• 155.05 [M-H₂O-CHO]⁺: Subsequent loss of the formyl group.• 127.05 [C₁₀H₇]⁺: Naphthyl cation. |

Logical and Experimental Workflow Visualization

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

1-Naphthylglyoxal hydrate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of 1-Naphthylglyoxal hydrate, a valuable building block in organic synthesis and potential intermediate for pharmaceutical development. This document consolidates available data on its physicochemical properties, structural information, and provides a representative synthetic approach.

Core Chemical Properties and Structure

This compound, with the CAS number 16208-20-1, is a geminal diol derivative of 1-naphthylglyoxal. Its structure combines a naphthalene ring system with a hydrated glyoxal functional group, making it a reactive intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

Structural Information

The fundamental structure of this compound is characterized by a 1-naphthalenyl group attached to a 2,2-dihydroxyethanone moiety.

| Identifier | Value |

| IUPAC Name | 2,2-dihydroxy-1-(naphthalen-1-yl)ethan-1-one |

| Molecular Formula | C₁₂H₁₀O₃[1] |

| Molecular Weight | 202.21 g/mol [1][2] |

| CAS Number | 16208-20-1[1][3] |

| InChI | InChI=1S/C12H8O2.H2O/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H;1H2[2] |

| SMILES | O=C(C=O)c1cccc2ccccc12.O |

Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Melting Point | 108-111 °C (for 2-Naphthylglyoxal hydrate) | [4] |

| Boiling Point | 401.7 °C at 760 mmHg | [3] |

| Flash Point | 196.7 °C | [3] |

| Vapor Pressure | 3.58E-07 mmHg at 25°C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While detailed spectra are best sourced from dedicated databases, the expected spectral features are outlined below.

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Aromatic protons of the naphthalene ring, a singlet for the methine proton of the diol, and a broad singlet for the hydroxyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the diol carbon, and the aromatic carbons of the naphthalene ring. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad), C=O stretching, and C-H and C=C stretching from the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the naphthyl and glyoxal moieties. |

Experimental Protocols

Representative Synthesis of this compound

Reaction: Oxidation of 1'-acetonaphthone.

Reagents and Solvents:

-

1'-Acetonaphthone

-

Selenium Dioxide (SeO₂)

-

Dioxane (or a similar solvent like aqueous ethanol)

-

Water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide in a minimal amount of water by gentle heating. To this solution, add dioxane.

-

Addition of Starting Material: Add 1'-acetonaphthone to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated selenium metal is removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 1-naphthylglyoxal.

-

Hydration and Purification: The crude product is then dissolved in hot water and allowed to cool. The this compound will crystallize upon cooling. The crystals can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Note: Selenium dioxide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Signaling Pathways and Biological Applications

Currently, there is limited specific information available in peer-reviewed literature detailing the involvement of this compound in specific signaling pathways or its definitive role in drug development. However, arylglyoxal derivatives are known to be versatile precursors for the synthesis of various heterocyclic compounds, some of which exhibit biological activity. The investigation into the biological effects of compounds derived from this compound presents an open area for future research.

Conclusion

This compound is a key organic compound with significant potential in synthetic chemistry. This guide has provided a summary of its chemical and physical properties, structural details, and a representative synthetic protocol. Further experimental validation of the predicted data and exploration of its applications in medicinal chemistry are encouraged to fully unlock the potential of this versatile molecule.

References

- 1. This compound | CAS: 16208-20-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound(16208-20-1) 1H NMR [m.chemicalbook.com]

- 3. This compound | 16208-20-1 [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

An In-Depth Technical Guide to the Selective Modification of Arginine Residues in Peptides using 1-Naphthylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 1-Naphthylglyoxal hydrate for the selective chemical modification of arginine residues in peptides and proteins. This document outlines the underlying chemical principles, detailed experimental protocols, and methods for the analysis of the modification. The information presented is intended to enable researchers to effectively utilize this reagent for a variety of applications, from structure-function studies to the development of novel bioconjugates and therapeutics.

Introduction to Arginine Modification

The selective modification of amino acid side chains is a cornerstone of chemical biology and drug development. Arginine, with its unique guanidinium group, plays a critical role in biological processes such as protein-protein interactions, enzyme catalysis, and protein-nucleic acid recognition. The high pKa of the guanidinium group (around 12.5) makes it predominantly protonated at physiological pH, rendering it less nucleophilic than other common targets for modification like lysine or cysteine. However, the development of reagents that can selectively target arginine under mild conditions has opened new avenues for peptide and protein engineering.

Among the classes of reagents developed for this purpose, α-oxo-aldehydes, such as glyoxal derivatives, have proven to be particularly effective. These compounds react specifically with the guanidinium group of arginine to form stable cyclic adducts. This compound, a member of this family, offers the potential for introducing a bulky, fluorescent naphthyl moiety, which can serve as a useful biophysical probe.

Chemical Principle and Reaction Mechanism

The selective modification of arginine by this compound relies on the reaction between the 1,2-dicarbonyl functionality of the glyoxal and the guanidinium group of the arginine side chain. The reaction proceeds via a cyclization mechanism to form a stable dihydroxyimidazolidine derivative.

The reaction is typically carried out in a slightly alkaline buffer system (pH 7-9). At this pH, a small fraction of the guanidinium group is deprotonated, increasing its nucleophilicity and facilitating the initial attack on one of the carbonyl carbons of the 1-Naphthylglyoxal. This is followed by an intramolecular cyclization involving the second carbonyl group and another nitrogen of the guanidinium group, leading to the formation of the stable cyclic adduct. The bulky naphthyl group can provide steric hindrance that may influence the reaction rate and the properties of the modified peptide.

Data Presentation: Quantitative Parameters for Arginine Modification

The efficiency and selectivity of the modification reaction are critical parameters. The following tables summarize key quantitative data that should be determined experimentally when using this compound. The values provided are based on typical results observed with analogous phenylglyoxal derivatives and should be optimized for each specific peptide or protein.

Table 1: Typical Reaction Conditions for Arginine Modification

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 9.0 | The reaction rate is pH-dependent, with higher pH generally leading to faster modification. Buffers such as phosphate or bicarbonate are recommended. Avoid amine-containing buffers (e.g., Tris) as they can compete with the arginine side chain. |

| Temperature | 25°C - 37°C | Higher temperatures can accelerate the reaction but may compromise the stability of the peptide or protein. |

| Molar Excess of Reagent | 10 to 100-fold over arginine residues | The optimal molar excess will depend on the reactivity of the specific arginine residue(s) and the desired extent of modification. |

| Incubation Time | 1 - 24 hours | The reaction progress should be monitored over time to determine the optimal duration for the desired level of modification. |

Table 2: Analytical Methods for Quantifying Arginine Modification

| Analytical Method | Information Provided |

| Reverse-Phase HPLC (RP-HPLC) | Separation of modified and unmodified peptides, allowing for quantification of the reaction yield. |

| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Confirmation of the mass of the modified peptide, corresponding to the addition of the 1-Naphthylglyoxal moiety. |

| Tandem Mass Spectrometry (MS/MS) | Identification of the specific arginine residue(s) that have been modified. |

| Amino Acid Analysis | Quantification of the loss of arginine and the appearance of the modified arginine derivative after total hydrolysis. |

| UV-Vis Spectroscopy | The naphthyl group has a characteristic UV absorbance that can be used to estimate the degree of labeling. |

| Fluorescence Spectroscopy | The naphthyl group is fluorescent, providing a sensitive method for detection and quantification of the modified peptide. |

Experimental Protocols

The following are detailed experimental protocols for the selective modification of arginine residues in peptides using this compound. These protocols are based on established methods for similar glyoxal reagents and should be optimized for the specific peptide of interest.

General Protocol for Arginine Modification in Solution

This protocol describes the modification of a peptide in a homogenous solution.

Materials:

-

Peptide containing one or more arginine residues

-

This compound

-

Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 (or other amine-containing buffer)

-

Organic Solvent (e.g., DMSO or DMF) to dissolve this compound

-

RP-HPLC system for purification and analysis

-

Mass spectrometer for characterization

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in an organic solvent such as DMSO or DMF.

-

Reaction Initiation: Add the desired molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid peptide precipitation.

-

Incubation: Incubate the reaction mixture at 25°C with gentle agitation. Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.

-

Reaction Quenching: Once the desired level of modification is achieved, quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris-HCl) to scavenge the unreacted 1-Naphthylglyoxal.

-

Purification: Purify the modified peptide from the reaction mixture using RP-HPLC.

-

Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry. Quantify the yield by comparing the peak area of the modified peptide to that of the starting material in the HPLC chromatogram.

Protocol for On-Resin Peptide Modification

This protocol is suitable for modifying peptides during solid-phase peptide synthesis (SPPS), prior to cleavage from the resin.

Materials:

-

Peptide-bound resin

-

This compound

-

Reaction Solvent: DMF or NMP

-

Base: Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.

-

Deprotection: Ensure that the N-terminal amino group and any other protecting groups that might react with the glyoxal are appropriately protected or have been selectively deprotected if they are not the target.

-

Modification Reaction: Prepare a solution of this compound (e.g., 10 equivalents relative to the peptide on the resin) and a mild base like DIPEA (e.g., 20 equivalents) in DMF. Add this solution to the swollen resin.

-

Incubation: Agitate the resin slurry at room temperature for 2-12 hours.

-

Washing: After the incubation period, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with a solvent suitable for drying if the peptide is not to be cleaved immediately.

-

Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol to release the modified peptide from the resin.

-

Purification and Characterization: Purify and characterize the cleaved peptide as described in the solution-phase protocol.

Selectivity and Potential Side Reactions

This compound exhibits high selectivity for arginine residues. However, under certain conditions, side reactions with other nucleophilic amino acid side chains can occur.

-

Lysine: The ε-amino group of lysine is a potential site for side reactions, especially at higher pH values. However, the reaction with lysine is generally much slower and less favorable than the cyclization reaction with the guanidinium group of arginine.

-

Cysteine: The thiol group of cysteine is highly nucleophilic and can react with aldehydes. If cysteine residues are present and not intended for modification, they should be protected.

-

N-terminus: The α-amino group of the N-terminal amino acid can also react, particularly if it is unblocked.

To maximize selectivity for arginine, it is crucial to carefully control the reaction pH and to use the lowest effective molar excess of the reagent.

Applications in Research and Drug Development

The selective modification of arginine residues with this compound can be applied in various fields:

-

Structure-Function Studies: Modifying specific arginine residues can help elucidate their role in protein structure, stability, and biological function.

-

Biophysical Probes: The fluorescent naphthyl group allows the modified peptide to be used as a probe in fluorescence-based assays, such as fluorescence polarization and FRET, to study peptide-protein or peptide-nucleic acid interactions.

-

Bioconjugation: The modified arginine can serve as a handle for the attachment of other molecules, such as polyethylene glycol (PEG), cytotoxic drugs for antibody-drug conjugates (ADCs), or imaging agents.

-

Modulation of Peptide Properties: The introduction of the bulky and hydrophobic naphthyl group can alter the physicochemical properties of a peptide, potentially improving its stability, cell permeability, or pharmacokinetic profile.

Conclusion

This compound is a valuable tool for the selective modification of arginine residues in peptides and proteins. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can effectively utilize this reagent to create novel bioconjugates and to gain deeper insights into the role of arginine in biological systems. The detailed protocols and analytical guidance provided in this document serve as a starting point for the successful implementation of this powerful chemical modification strategy.

Understanding the Stoichiometry of the 1-Naphthylglyoxal Hydrate and Arginine Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between 1-Naphthylglyoxal hydrate and the guanidinium group of arginine residues. Given the limited direct literature on 1-Naphthylglyoxal, this document draws upon established principles and detailed studies of analogous α-dicarbonyl compounds, such as phenylglyoxal and glyoxal, to elucidate the expected stoichiometry, reaction mechanism, and a framework for quantitative analysis. This guide is intended to equip researchers with the foundational knowledge and methodologies required to effectively utilize this reaction in their work.

Introduction

The specific chemical modification of amino acid side chains is a cornerstone of protein chemistry, enabling the study of protein structure, function, and interactions. The guanidinium group of arginine is a particularly important target due to its positive charge and its frequent involvement in electrostatic interactions and enzyme active sites. α-Dicarbonyl compounds have emerged as highly selective reagents for the covalent modification of this functional group.

1-Naphthylglyoxal, as a member of this reagent class, is expected to react specifically with the guanidinium moiety of arginine under mild conditions. This reaction can be leveraged for various applications, including:

-

Quantitative determination of arginine in proteins and peptides.

-

Identification of essential arginine residues in enzymes and binding proteins.

-

Probing the accessibility of arginine residues to understand protein conformation.

-

Introducing a bulky, fluorescent naphthyl group for biophysical studies.

This guide will delve into the core chemical principles of this reaction, provide structured data on its stoichiometry, and offer detailed experimental protocols for its application.

Stoichiometry and Reaction Mechanism

The reaction between α-dicarbonyl compounds and the guanidinium group of arginine is known to be complex, potentially yielding multiple products with different stoichiometries. Based on studies with analogous compounds like phenylglyoxal, the reaction of 1-Naphthylglyoxal with arginine is not expected to be a simple 1:1 interaction under all conditions.[1]

The reaction proceeds through the nucleophilic attack of the guanidinium nitrogens on the electrophilic carbonyl carbons of 1-Naphthylglyoxal. This can lead to the formation of both 1:1 and 1:2 adducts (arginine:1-Naphthylglyoxal), as well as their dehydrated forms.[2][3] The reaction is influenced by factors such as pH, temperature, and the concentration of reactants.

Key Reaction Products:

-

1:1 Adduct (Dihydroxyimidazolidine derivative): The initial reaction likely involves the formation of a five-membered dihydroxyimidazolidine ring through the reaction of one molecule of 1-Naphthylglyoxal with two of the guanidinium nitrogens.[4][5][6] This adduct can exist in equilibrium with the open-chain form.

-

1:2 Adduct: It has been demonstrated that two molecules of phenylglyoxal can react with a single guanidinium group.[2] This suggests that a similar 1:2 adduct may form with 1-Naphthylglyoxal, leading to a more complex, bulky modification.

-

Condensed Products (Hydroimidazolones): The initial adducts can undergo dehydration to form more stable, conjugated hydroimidazolone structures.[2][4]

The potential stoichiometries and resulting products are summarized in the table below.

Data Presentation

Table 1: Potential Products of the 1-Naphthylglyoxal and Arginine Reaction

| Stoichiometry (Arginine:1-Naphthylglyoxal) | Product Type | General Structure | Notes |

| 1:1 | Dihydroxyimidazolidine derivative | A five-membered ring with two hydroxyl groups formed from one 1-Naphthylglyoxal molecule. | This is often the initial, reversible adduct.[4][5] |

| 1:1 (Condensed) | Hydroimidazolone derivative | A five-membered imidazolone ring formed upon dehydration of the 1:1 adduct. | This is a more stable, often irreversible product.[2][4] |

| 1:2 | Complex adduct | Two molecules of 1-Naphthylglyoxal reacting with the guanidinium group. | The exact structure can be complex and may involve both carbonyl groups of the second glyoxal molecule.[2] |

| 1:2 (Condensed) | Dehydrated complex adduct | Dehydration product of the 1:2 adduct. | A highly modified and stable product.[2] |

Mandatory Visualization

Caption: Reaction pathway of 1-Naphthylglyoxal with arginine.

Experimental Protocols

Protocol 1: Determination of the Molar Extinction Coefficient (ε)

Objective: To experimentally determine the molar extinction coefficient of the adduct formed between 1-Naphthylglyoxal and a known concentration of arginine.

Materials:

-

This compound

-

L-Arginine hydrochloride

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.0)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a standard stock solution of L-Arginine: Accurately weigh L-arginine hydrochloride and dissolve it in the reaction buffer to a final concentration of 10 mM.

-

Prepare a stock solution of this compound: Prepare a fresh solution of this compound (e.g., 100 mM) in the reaction buffer immediately before use. Protect this solution from light.

-

Set up a dilution series of L-Arginine: Prepare a series of dilutions from the arginine stock solution in the reaction buffer (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

-

Reaction Incubation: To each arginine dilution, add a molar excess of the 1-Naphthylglyoxal solution (e.g., a final concentration of 10 mM). Also, prepare a blank sample containing only the 1-Naphthylglyoxal solution in the reaction buffer.

-

Incubate: Incubate all solutions at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to ensure the reaction goes to completion. This time should be optimized in preliminary experiments.

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λmax) of the colored product by scanning the spectrum of one of the reaction mixtures from 250 nm to 600 nm against the blank.

-

Measure the absorbance of each sample in the dilution series at the determined λmax.

-

-

Data Analysis:

-

Plot the absorbance at λmax versus the concentration of arginine.

-

The data should yield a linear relationship according to the Beer-Lambert law (A = εcl).

-

The molar extinction coefficient (ε) is the slope of the linear regression line (when the path length 'l' is 1 cm).

-

Protocol 2: Quantification of Arginine in a Protein Sample

Objective: To determine the concentration of modified arginine residues in a protein sample.

Materials:

-

Protein sample of interest

-

This compound solution (as prepared in Protocol 1)

-

Reaction Buffer (as used in Protocol 1)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the protein solution: Dissolve the protein of interest in the reaction buffer to a known concentration (e.g., 1-10 µM).

-

Reaction Setup:

-

Sample: Mix the protein solution with the 1-Naphthylglyoxal solution to a final desired concentration of the reagent.

-

Control: Prepare a control sample containing only the protein solution in the reaction buffer.

-

Blank: Prepare a blank sample containing only the 1-Naphthylglyoxal solution in the reaction buffer.

-

-

Incubation: Incubate the sample and control at a controlled temperature for a specific time course (e.g., 0, 30, 60, 120 minutes).

-

Spectrophotometric Measurement:

-

At each time point, measure the absorbance of the sample and the control at the λmax determined in Protocol 1, using the blank to zero the spectrophotometer.

-

-

Calculation of Modified Arginine Concentration:

-

Correct the absorbance of the reaction sample by subtracting the absorbance of the control sample.

-

Use the Beer-Lambert law to calculate the concentration of the modified arginine: Concentration of Modified Arginine (M) = Corrected Absorbance / (ε * l) where ε is the experimentally determined molar extinction coefficient and l is the path length of the cuvette (typically 1 cm).

-

Mandatory Visualization

Caption: Experimental workflow for arginine quantification.

Conclusion

The reaction of this compound with the guanidinium group of arginine provides a valuable tool for protein chemists and drug development professionals. While the stoichiometry can be complex, leading to a mixture of 1:1 and 1:2 adducts, this reaction can be harnessed for the quantitative analysis and functional study of arginine residues. A critical prerequisite for accurate quantification is the experimental determination of the molar extinction coefficient of the specific adduct formed under the chosen reaction conditions. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers to effectively apply this chemical modification in their studies. Careful optimization of reaction parameters and thorough data analysis will be essential for obtaining reliable and reproducible results.

References

- 1. longdom.org [longdom.org]

- 2. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Cross-linking mechanisms of arginine and lysine with α,β-dicarbonyl compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility and Handling of 1-Naphthylglyoxal Hydrate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Naphthylglyoxal hydrate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on established chemical principles, qualitative solubility predictions, and standardized experimental protocols for determining solubility. Additionally, it includes a representative experimental workflow illustrating a typical reaction involving an aryl glyoxal.

Physicochemical Properties of this compound

This compound is an organic compound that exists as a solid, typically a white powder, at room temperature. Its structure, featuring a naphthalene ring, a glyoxal group, and a hydrate moiety, dictates its physical and chemical properties, including its solubility.

| Property | Value | Source |

| CAS Number | 16208-20-1 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 108-111 °C | [2] |

| Boiling Point (Predicted) | 377.3 ± 22.0 °C | [1] |

| Density (Predicted) | 1.343 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 10.89 ± 0.41 | [1] |

Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale |

| Water | H₂O | High | Sparingly Soluble | The polar hydrate and glyoxal groups may allow for some solubility, but the large non-polar naphthalene ring will limit it. |

| Methanol | CH₃OH | High | Soluble | Methanol's polarity and ability to hydrogen bond should facilitate the dissolution of the polar groups. |

| Ethanol | C₂H₅OH | High | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule. |

| Acetone | C₃H₆O | High | Soluble | As a polar aprotic solvent, acetone can interact with the polar groups of the solute. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Soluble | Similar to DMSO, DMF is a polar aprotic solvent with excellent solvating properties for many organic molecules. |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble | The non-polar naphthalene ring should interact favorably with this solvent of intermediate polarity. |

| Hexane | C₆H₁₄ | Low | Insoluble | The high polarity of the glyoxal hydrate moiety will likely make it insoluble in this non-polar solvent. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method, often referred to as the shake-flask method, is a standard approach for establishing equilibrium solubility.[3]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Spatula

-

Vortex mixer or orbital shaker

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Dilute the collected sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A standard calibration curve should be prepared using known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that specific solvent at the experimental temperature.

-

Representative Experimental Workflow

Aryl glyoxals like this compound are versatile building blocks in organic synthesis, often used in multicomponent reactions to generate complex heterocyclic structures.[4] The following diagram illustrates a generic workflow for a multicomponent reaction involving an aryl glyoxal.

Caption: A representative workflow for a multicomponent organic synthesis reaction.

Signaling Pathways in Drug Discovery Context

While specific signaling pathways directly modulated by this compound are not detailed in the available literature, aryl glyoxals are precursors to a wide variety of heterocyclic compounds. These heterocyclic scaffolds are privileged structures in medicinal chemistry and are known to interact with numerous biological targets. The exploration of signaling pathways is a cornerstone of modern drug discovery, aiming to identify and modulate key molecular interactions involved in disease processes.[5][6] Compounds derived from this compound could potentially be investigated for their effects on various signaling cascades, such as those involved in cancer cell proliferation (e.g., MAPK/ERK pathway) or inflammatory responses (e.g., NF-κB pathway).[7][8]

The following diagram provides a simplified, high-level overview of the drug discovery process where a novel compound's effect on a signaling pathway would be investigated.

Caption: A simplified logical flow in drug discovery focusing on signaling pathways.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. saltise.ca [saltise.ca]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular Signal Pathways: Potential for Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Naphthylglyoxal Hydrate Reaction Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of reaction products formed from the interaction of 1-Naphthylglyoxal hydrate with amino acids, particularly arginine. Due to the limited availability of direct spectroscopic data for this compound reaction products in the public domain, this guide leverages established findings from analogous α-dicarbonyl compounds such as phenylglyoxal and methylglyoxal. These analogues serve as a robust framework for understanding the reaction mechanisms and spectroscopic characteristics of the this compound adducts.

Core Reaction Mechanism

This compound, an α-dicarbonyl compound, selectively reacts with the nucleophilic guanidinium group of arginine residues under mild conditions. This reaction is analogous to the well-documented reactions of phenylglyoxal and methylglyoxal with arginine.[1][2] The primary reaction involves the formation of a covalent adduct, leading to a stable modification of the arginine side chain.

The reaction typically proceeds through the formation of a dihydroxyimidazolidine derivative. This initial adduct can subsequently undergo dehydration to form a more stable hydroimidazolone structure.[2] The reaction is sensitive to pH, with optimal conditions generally falling within the physiological range.

Spectroscopic Characterization of Reaction Products

The analysis of the reaction products of this compound with arginine relies on a combination of spectroscopic techniques to elucidate the structure and properties of the resulting adducts.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for identifying and characterizing the covalent adducts formed. High-resolution mass spectrometry can confirm the mass increase corresponding to the addition of a 1-Naphthylglyoxal moiety to an arginine residue.

Expected Mass Shifts:

| Adduct Type | Molecular Weight Change (Da) | Description |

| Dihydroxyimidazolidine Adduct | +202.06 | Initial 1:1 adduct of 1-Naphthylglyoxal with arginine. |

| Hydroimidazolone Adduct | +184.05 | Dehydration product of the dihydroxyimidazolidine adduct. |

Note: The molecular weight of 1-Naphthylglyoxal (C12H8O2) is 184.19 g/mol , and its hydrate (C12H10O3) is 202.19 g/mol . The mass shifts reflect the covalent addition to the arginine side chain.

Tandem mass spectrometry (MS/MS) is crucial for pinpointing the exact site of modification on a peptide or protein by analyzing the fragmentation patterns of the modified species.[2][3]

Fluorescence Spectroscopy

The naphthyl group of 1-Naphthylglyoxal is inherently fluorescent, making it a valuable tool for fluorescent labeling of arginine residues. The formation of the adduct with arginine is expected to alter the fluorescence properties of the naphthyl moiety.

Anticipated Fluorescence Properties:

| Parameter | Expected Value | Notes |

| Excitation Maximum (λex) | ~330-350 nm | Based on the naphthalene chromophore. |

| Emission Maximum (λem) | ~420-460 nm | Dependent on the local environment of the adduct. |

| Quantum Yield (Φf) | Variable | Influenced by the protein microenvironment. |

Note: These are estimated values and require experimental verification for the specific 1-Naphthylglyoxal-arginine adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the adducts in solution. 1H and 13C NMR would be instrumental in confirming the covalent bond formation and the structure of the imidazolidine or imidazolone ring. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to assign the resonances of the modified arginine residue.[1]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify changes in functional groups upon reaction. The disappearance of the guanidinium group vibrations of arginine and the appearance of new bands corresponding to the C=N and C-O bonds of the adduct would provide evidence of the reaction.

Experimental Protocols

General Protocol for the Reaction of this compound with an Arginine-Containing Peptide

Materials:

-

This compound

-

Arginine-containing peptide

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Organic solvent (e.g., DMSO or ethanol) for stock solution preparation

-

HPLC system for purification and analysis

-

Mass spectrometer for product characterization

Procedure:

-

Peptide Preparation: Dissolve the arginine-containing peptide in the Reaction Buffer to a final concentration of 1 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in a minimal amount of an organic solvent and dilute to the desired concentration with Reaction Buffer. A 10- to 50-fold molar excess of the reagent over the peptide is a recommended starting point.

-

Reaction: Add the this compound solution to the peptide solution. Incubate the mixture at room temperature for 2-4 hours, protected from light.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM.

-

Purification: Purify the modified peptide using reverse-phase HPLC.

-

Analysis: Characterize the purified product by mass spectrometry to confirm the expected mass shift. Further analysis can be performed using fluorescence spectroscopy, NMR, and IR spectroscopy.

Signaling Pathways and Logical Relationships

The reaction of this compound with arginine residues can be used as a tool to probe the role of arginine in various biological pathways. Arginine is a key residue in many enzyme active sites and protein-protein interaction interfaces. Modification of arginine can lead to a loss of function, which can be monitored to understand the importance of specific arginine residues.

Caption: Experimental workflow for the reaction and analysis.

Caption: Probing protein function via arginine modification.

Conclusion

The spectroscopic analysis of the reaction products of this compound with arginine provides valuable insights into protein structure and function. While direct spectroscopic data for this specific reaction is not extensively available, the well-established chemistry of analogous α-dicarbonyl compounds offers a reliable predictive framework. The inherent fluorescence of the naphthyl moiety makes this compound a promising tool for the development of fluorescent probes for studying arginine-mediated biological processes. Further research is warranted to fully characterize the spectroscopic properties of the 1-Naphthylglyoxal-arginine adducts and expand their application in chemical biology and drug development.

References

1-Naphthylglyoxal Hydrate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Naphthylglyoxal hydrate, a valuable reagent for the chemical modification of proteins and a versatile building block in organic synthesis. This document details its chemical properties, the history of related glyoxal reagents, and its application in studying protein structure and function, with a particular focus on its reactivity towards arginine residues.

Introduction

This compound is an α-dicarbonyl compound that serves as a highly specific reagent for the chemical modification of guanidinium groups in arginine residues within peptides and proteins. This specificity makes it a powerful tool for investigating the role of arginine in protein function, including enzyme catalysis, protein-protein interactions, and ligand binding. The modification can lead to the formation of stable adducts, allowing for the quantification of accessible arginine residues and the study of their structural and functional importance. Beyond protein chemistry, 1-Naphthylglyoxal and its derivatives are employed as precursors in the synthesis of various heterocyclic compounds.

Discovery and History

The precise discovery and first synthesis of this compound are not extensively documented in readily available scientific literature. However, the history of aryl glyoxals as a class of organic compounds and their application in protein chemistry is well-established.

The use of α-dicarbonyl compounds for the chemical modification of arginine residues in proteins was pioneered in the mid-20th century. Phenylglyoxal, a closely related compound, was among the first reagents demonstrated to react specifically with the guanidinium group of arginine under mild conditions. This discovery opened up new avenues for studying the functional roles of arginine residues, which are often involved in critical electrostatic interactions and substrate binding in enzymes. The development of various substituted aryl glyoxals, including 1-Naphthylglyoxal, expanded the toolkit for protein chemists, offering variations in reactivity, solubility, and the potential for introducing spectroscopic probes.

The general synthesis of aryl glyoxals has been known for over a century, with one of the earliest methods involving the oxidation of the corresponding acetophenone. For instance, the oxidation of 1'-acetonaphthone would yield 1-Naphthylglyoxal.

Chemical Properties

This compound is a stable, crystalline solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 16208-20-1 |

| Appearance | Solid |

| Synonyms | Naphth-1-ylglyoxal hydrate, 2-(1-naphthyl)-2-oxo-acetaldehyde hydrate |

Applications in Research and Drug Development

The primary application of this compound in research and drug development stems from its selective reactivity with arginine residues.

Arginine Modification in Proteins

This compound reacts with the guanidinium group of arginine to form a stable dihydroxyimidazolidine derivative. This modification neutralizes the positive charge of the arginine side chain, which can be instrumental in assessing the functional importance of that residue.

Caption: Reaction of this compound with an arginine residue.

This specific modification allows researchers to:

-

Identify essential arginine residues: By modifying accessible arginine residues and observing a change in protein activity, researchers can identify those crucial for function.

-

Quantify accessible arginine residues: The extent of modification can be quantified, providing information about the number of arginine residues on the protein surface.

-

Introduce a spectroscopic probe: The naphthalene moiety can serve as a fluorescent reporter, allowing for the study of the local environment of the modified arginine residue.

Quantitative Data

While specific kinetic data for the reaction of this compound with arginine is not extensively reported, data from analogous phenylglyoxal derivatives provide a useful reference. The reaction is typically pseudo-first-order with respect to the protein concentration when the glyoxal reagent is in large excess.

| Parameter | Typical Value (for Phenylglyoxal derivatives) |

| pH Optimum | 7.0 - 9.0 |

| Stoichiometry (Reagent:Arginine) | 1:1 or 2:1 depending on conditions |

| Second-order rate constant | Varies with pH and specific derivative |

Note: These values are illustrative and should be determined empirically for this compound and the specific protein of interest.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in protein modification studies.

Protocol for Protein Modification with this compound

-

Protein Preparation:

-

Dissolve the protein of interest in a suitable non-amine-containing buffer (e.g., 50 mM sodium phosphate, pH 7.5) to a final concentration of 1-10 mg/mL.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 100 mM) in a minimal amount of a compatible organic solvent (e.g., ethanol or DMSO) and dilute with the reaction buffer immediately before use.

-

-

Modification Reaction:

-

Add the this compound solution to the protein solution to achieve a 10- to 100-fold molar excess over the estimated number of accessible arginine residues.

-

Incubate the reaction mixture at room temperature (25°C) for 1-4 hours. The optimal time should be determined by a time-course experiment.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching reagent, such as Tris buffer to a final concentration of 50 mM, or by removing the excess reagent via dialysis or a desalting column.

-

-

Analysis:

-

Analyze the modified protein using SDS-PAGE to check for integrity and mass spectrometry to confirm the modification and identify the modified arginine residues.

-

Protocol for Quantification of Arginine Modification

The modification of arginine can be quantified by monitoring the decrease in the number of unmodified arginine residues using amino acid analysis after acid hydrolysis of the modified protein. Alternatively, if the adduct possesses a unique absorbance or fluorescence signature, spectrophotometry or fluorometry can be employed.

-

Standard Curve:

-

Prepare a standard curve using known concentrations of N-acetyl-L-arginine reacted with an excess of this compound.

-

-

Sample Measurement:

-

Measure the absorbance or fluorescence of the modified protein sample at the wavelength of maximum absorbance or emission of the adduct.

-

-

Calculation:

-

Determine the concentration of the adduct in the protein sample by comparing its signal to the standard curve.

-

Calculate the number of modified arginine residues per protein molecule based on the known protein concentration.

-

Visualization of Experimental Workflow

The general workflow for a protein modification experiment using this compound is depicted below.

Caption: General experimental workflow for protein modification.

Theoretical Insights into the Reactivity of 1-Naphthylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for investigating the reactivity of 1-naphthylglyoxal hydrate. In the absence of extensive experimental and theoretical studies on this specific molecule, this document outlines plausible reaction mechanisms and robust computational protocols based on established knowledge of similar aryl glyoxals and computational chemistry methodologies. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the chemical behavior and potential applications of 1-naphthylglyoxal and its derivatives, particularly in the context of synthetic chemistry and drug development.

Introduction to this compound

Aryl glyoxals are versatile bifunctional molecules characterized by adjacent aldehyde and ketone groups attached to an aromatic ring.[1][2][3][4] This structural feature imparts a unique reactivity profile, making them valuable building blocks in the synthesis of a wide array of heterocyclic compounds.[1][2][5] 1-Naphthylglyoxal, as a member of this class, possesses a naphthyl moiety that can influence its electronic properties and steric environment, potentially leading to distinct reactivity compared to simpler aryl glyoxals.

In aqueous media, the aldehyde group of 1-naphthylglyoxal is expected to exist predominantly in its hydrated form, this compound, a geminal diol. This hydration is a reversible process that significantly impacts the molecule's reactivity towards nucleophiles and its overall chemical behavior. Understanding the equilibrium between the hydrated and anhydrous forms is crucial for predicting and controlling its reactions.

Proposed Reaction Pathways and Energetics

The reactivity of this compound is anticipated to be governed by the electrophilicity of its carbonyl carbons and the stability of the resulting intermediates. Key reaction pathways likely include dehydration to the anhydrous form, followed by nucleophilic attack on the carbonyl groups.

Dehydration to Anhydrous 1-Naphthylglyoxal

The initial and fundamental reaction is the dehydration of the hydrate to yield the more reactive anhydrous form. This equilibrium is crucial as the anhydrous form exposes the highly electrophilic aldehyde group.

Reaction with Alcohols: Hemiacetal Formation

In the presence of an alcohol, such as methanol, the anhydrous 1-naphthylglyoxal can undergo nucleophilic attack to form a hemiacetal. This reaction is a common pathway for aldehydes and is often the first step in acetal formation.

Reaction with Amines: Imine Formation

Primary amines are expected to react readily with the aldehyde group of anhydrous 1-naphthylglyoxal to form an imine (Schiff base) via a carbinolamine intermediate. This reaction is of particular interest in biological systems where reactions with amino acids and proteins can occur.

Theoretical and Computational Methodologies

To quantitatively investigate the proposed reaction pathways, a detailed computational protocol based on Density Functional Theory (DFT) is recommended. DFT has been successfully applied to study the thermodynamics and kinetics of glyoxal reactions.[6][7][8]

Computational Workflow

A general workflow for the theoretical study of this compound reactivity is depicted below. This process involves geometry optimization of all species, locating transition states, and calculating thermodynamic properties to map out the potential energy surface of the reactions.

Caption: A generalized workflow for the computational study of reaction mechanisms.

Key Experimental (Computational) Protocols

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method: Density Functional Theory (DFT) is a suitable method for balancing accuracy and computational cost. The B3LYP functional is a widely used and well-validated choice for organic reactions.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended to accurately describe the electronic structure and non-covalent interactions.

-

Geometry Optimization: All stationary points (reactants, intermediates, transition states, and products) on the potential energy surface should be fully optimized without any symmetry constraints.

-

Frequency Calculations: Vibrational frequency calculations should be performed for all optimized structures to characterize them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvent Effects: To model reactions in solution, an implicit solvent model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed. Water or other relevant solvents can be specified.

-

Transition State Search: Transition states can be located using methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny algorithm with eigenvector following.

-

Intrinsic Reaction Coordinate (IRC): IRC calculations should be performed to confirm that the located transition state connects the correct reactant and product minima.

-

Thermodynamic Calculations: Gibbs free energies (G) should be calculated at a standard state (e.g., 298.15 K and 1 atm) to determine the thermodynamics and kinetics (via activation energies) of the proposed reactions.

Quantitative Data Presentation

The following tables present hypothetical but plausible quantitative data for the proposed reaction pathways of this compound, which would be the expected output of the aforementioned computational protocols. Energies are given in kcal/mol.

Table 1: Thermodynamics of 1-Naphthylglyoxal Hydration

| Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| This compound + H₂O | 0.0 |

| 1-Naphthylglyoxal + 2 H₂O | +4.5 |

Table 2: Energetics of Hemiacetal Formation with Methanol

| Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| 1-Naphthylglyoxal + CH₃OH | 0.0 |

| Transition State (TS₁) | +12.5 |

| Hemiacetal Intermediate | -3.2 |

Table 3: Energetics of Imine Formation with Methylamine

| Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| 1-Naphthylglyoxal + CH₃NH₂ | 0.0 |

| Transition State (TS₂) - Carbinolamine Formation | +8.9 |

| Carbinolamine Intermediate | -10.5 |

| Transition State (TS₃) - Water Elimination | +15.3 |

| Imine + H₂O | -5.8 |

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms.

Dehydration and Hemiacetal Formation

Caption: Reaction pathway for dehydration and subsequent hemiacetal formation.

Imine Formation from Anhydrous 1-Naphthylglyoxal

Caption: Stepwise mechanism for the formation of an imine from 1-naphthylglyoxal.

Conclusion and Future Directions

This technical guide provides a foundational theoretical framework for investigating the reactivity of this compound. By employing the detailed computational methodologies outlined, researchers can generate quantitative data to understand the thermodynamics and kinetics of its key reactions. The proposed pathways—dehydration, hemiacetal formation, and imine formation—represent fundamental transformations that are critical for its application in organic synthesis and for understanding its potential interactions in biological systems.

Future theoretical studies could expand upon this framework to explore reactions with a wider range of nucleophiles, investigate the influence of catalysts, and study the reactivity of the second carbonyl group. Furthermore, the insights gained from such computational studies can guide experimental work, accelerating the discovery of new synthetic routes and the development of novel molecules with potential therapeutic applications. The interplay between theoretical predictions and experimental validation will be crucial in fully elucidating the rich chemistry of 1-naphthylglyoxal and its derivatives.

References

- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles | CoLab [colab.ws]

- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics and kinetics of glyoxal dimer formation: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Labeling using 1-Naphthylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthylglyoxal hydrate is a chemical reagent utilized for the selective modification of arginine residues in proteins. This reagent specifically targets the guanidinium group of arginine, resulting in a stable covalent modification. The ability to selectively label arginine residues provides a valuable tool for researchers in diverse fields such as proteomics, structural biology, and drug development. Applications include probing protein structure and function, identifying active site residues, and preparing protein conjugates. The naphthyl group introduces a bulky, hydrophobic, and fluorescent moiety, enabling studies on protein-protein interactions and conformational changes.

Chemical Properties and Reaction Mechanism

This compound reacts specifically with the guanidinium group of arginine residues under mild alkaline conditions. The reaction involves the formation of a stable dihydroxyimidazolidine adduct. While the precise stoichiometry for this compound is not extensively documented, studies with the closely related compound, phenylglyoxal, have shown that two molecules of the glyoxal reagent react with each guanidinium group. The resulting adduct is relatively stable, particularly under acidic conditions. However, at neutral to alkaline pH, the reaction may be slowly reversible, with the potential for regeneration of the original arginine residue.

Data Presentation: Recommended Reaction Conditions

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the recommended starting conditions based on protocols for analogous arginine-modifying reagents like 4-Acetamidophenylglyoxal hydrate and phenylglyoxal. Optimization is recommended for each specific protein and application.

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 8.0 | The reaction rate generally increases with higher pH. |

| Temperature | 25°C | Reaction can be performed at room temperature. |

| Molar Excess of Reagent | 10 - 100 fold | The optimal molar excess is dependent on the protein and the number of accessible arginine residues. |

| Reaction Time | 1 - 4 hours | Should be optimized based on the reactivity of the target protein. |

| Protein Concentration | 1 - 10 mg/mL | A common starting range for labeling reactions. |

Experimental Protocol

This protocol provides a general methodology for the labeling of a target protein with this compound.

Materials

-

Target protein

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

Desalting column (e.g., Sephadex G-25)

-

Storage Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Experimental Workflow

Caption: Workflow for protein labeling with this compound.

Procedure

-

Prepare the Protein Solution: Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that could compete with the reaction.

-

Prepare the Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 100 mM).

-

Initiate the Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to add the reagent dropwise while gently vortexing to ensure efficient mixing.

-

Incubate: Gently mix the reaction and incubate at 25°C for 1-4 hours. The optimal incubation time should be determined empirically.

-

Purify the Labeled Protein: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable Storage Buffer.

-

Characterize the Labeled Protein: Determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy by monitoring the absorbance of the naphthyl group.

Characterization of Labeled Proteins

Mass spectrometry is a powerful technique to confirm the covalent modification and to identify the specific arginine residues that have been labeled.

Mass Spectrometry Analysis Workflow

Caption: Mass spectrometry workflow for analyzing labeled proteins.

Procedure for Mass Spectrometry

-

Sample Preparation: Digest both the labeled and an unlabeled (control) protein sample with a suitable protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS data against the protein sequence database. Include a variable modification on arginine residues corresponding to the mass addition of the 1-Naphthylglyoxal adduct.

Disclaimer

The provided protocol and reaction conditions are intended as a starting point. Due to the limited amount of specific data available for this compound, optimization of the reaction conditions for each specific protein and application is highly recommended. The stability of the formed adduct should also be evaluated under the experimental conditions of subsequent assays.

Application Note: HPLC Quantification of Arginine Using Pre-column Derivatization with 1-Naphthylglyoxal Hydrate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of arginine in aqueous samples using High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection, following pre-column derivatization with 1-Naphthylglyoxal hydrate.

Introduction

Arginine is a semi-essential amino acid involved in numerous physiological processes, including the synthesis of proteins, nitric oxide, and creatine. Accurate quantification of arginine is crucial in various fields, from clinical chemistry to nutritional science. High-Performance Liquid Chromatography (HPLC) is a widely used technique for amino acid analysis due to its high resolution and sensitivity.[1]

Direct analysis of arginine by HPLC can be challenging due to its weak retention on reversed-phase columns and lack of a strong chromophore for UV detection.[1] To overcome these limitations, pre-column derivatization is often employed. This method involves reacting the analyte with a reagent to form a derivative that is more readily separated and detected.

This application note details a method for arginine quantification based on derivatization with this compound. This reagent reacts with the guanidino group of arginine to form a highly fluorescent and UV-active derivative, enabling sensitive and selective detection. While specific methods for this compound are not widely published, the protocol herein is based on established principles of derivatization with similar α-dicarbonyl compounds, such as methylglyoxal, and common HPLC practices for amino acid analysis.[2]

Principle of the Method

The core of this method is the chemical reaction between the guanidino group of arginine and the α-dicarbonyl group of this compound. This reaction, typically carried out in a buffered alkaline medium, forms a stable, heterocyclic derivative that incorporates the naphthyl moiety. The naphthyl group provides strong UV absorbance and fluorescence, which are exploited for detection. The resulting derivative is then separated from other sample components on a reversed-phase C18 HPLC column and quantified.

References

Application Note: Quantitative Analysis of Amino Acids using Pre-Column Derivatization with 1-Naphthylglyoxal Hydrate followed by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a theoretical framework and a proposed protocol for the quantitative analysis of amino acids in biological and pharmaceutical samples. The method is based on a pre-column derivatization technique using 1-Naphthylglyoxal Hydrate as a fluorogenic labeling agent, followed by separation and quantification using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. Due to the absence of a specific established protocol in the current scientific literature for this compound, the methodologies presented herein are extrapolated from the known reactivity of similar glyoxal compounds with amino acids and established chromatographic principles for the separation of fluorescent derivatives. This application note provides a comprehensive, albeit hypothetical, protocol intended to serve as a foundational guide for method development and validation.

Introduction

The accurate quantification of amino acids is crucial in a multitude of research and development areas, including proteomics, drug discovery, and clinical diagnostics. The inherent lack of strong chromophores in most amino acids necessitates a derivatization step to enable sensitive and selective detection by common chromatographic detectors. This compound is a promising, yet underexplored, derivatization reagent. Its aromatic naphthyl group is anticipated to impart strong fluorescence to the amino acid derivatives, thereby enabling highly sensitive detection. This proposed method offers a potential alternative to more commonly used derivatization agents, with the prospective advantages of forming stable, highly fluorescent adducts suitable for chromatographic analysis.

Principle of the Method

The proposed derivatization reaction involves the nucleophilic attack of the primary amino group of an amino acid on one of the carbonyl groups of 1-Naphthylglyoxal. This initial reaction is expected to form a Schiff base intermediate. A subsequent intramolecular cyclization, potentially involving the second carbonyl group, could lead to the formation of a stable, fluorescent heterocyclic derivative. The reaction is anticipated to proceed under mildly alkaline conditions to ensure the deprotonation of the amino group, enhancing its nucleophilicity. Following derivatization, the amino acid derivatives are separated by RP-HPLC and quantified using a fluorescence detector.

Proposed Reaction Pathway

Application Notes and Protocols: 1-Naphthylglyoxal Hydrate-Based Enzyme Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of enzyme activity is fundamental to biochemical research and drug discovery. Enzymes that metabolize L-arginine, such as arginase, are of significant interest as therapeutic targets in various diseases, including cancer and cardiovascular disorders. 1-Naphthylglyoxal hydrate is a chemical probe that specifically reacts with the guanidinium group of arginine residues. This interaction can be leveraged to develop a sensitive and quantitative assay for enzymes that consume arginine as a substrate. This application note provides a detailed protocol for a fluorometric enzyme activity assay using this compound, suitable for screening for enzyme inhibitors and characterizing enzyme kinetics. The assay is based on the principle that the consumption of arginine by the enzyme will lead to a decrease in the fluorescent signal generated by the reaction of the remaining arginine with this compound.

Principle of the Assay